molecular formula C14H21ClN2 B12903592 (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine CAS No. 820979-40-6

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine

Cat. No.: B12903592
CAS No.: 820979-40-6
M. Wt: 252.78 g/mol
InChI Key: PFDCHFLEMYWWMF-AWEZNQCLSA-N
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Description

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Attachment of the 3-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzyl Alcohol: Shares the 3-chlorobenzyl group but lacks the pyrrolidine ring.

    N-Isopropylpyrrolidine: Contains the pyrrolidine ring and isopropyl group but lacks the 3-chlorobenzyl group.

Uniqueness

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

820979-40-6

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

(3S)-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-11(2)17(14-6-7-16-9-14)10-12-4-3-5-13(15)8-12/h3-5,8,11,14,16H,6-7,9-10H2,1-2H3/t14-/m0/s1

InChI Key

PFDCHFLEMYWWMF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)[C@H]2CCNC2

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C2CCNC2

Origin of Product

United States

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